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Compound of Interest

Compound Name: 7-Bromo-2-methylbenzofuran

CAS No.: 57547-15-6

Cat. No.: B2816717

Get Quote

Introduction & Structural Context
7-Bromo-2-methylbenzofuran is a bicyclic heteroaromatic compound characterized by a

fused benzene and furan ring system. The structural integrity of this molecule relies on two key

substituents: a methyl group at the C2 position (furan ring) and a bromine atom at the C7

position (benzene ring, ortho to the ether oxygen).

Understanding the spectral footprint of this compound requires analyzing the electronic

influence of the C7-bromine atom (inductive withdrawal vs. resonance donation) and the C2-

methyl group (hyperconjugative shielding).
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Property Value

CAS Number 57547-15-6

Molecular Formula

C

H

BrO

Molecular Weight 211.06 g/mol

Physical State
Pale yellow crystalline solid or oil (dependent on

purity)

Solubility

Soluble in CDCl

, DMSO-

, Acetone-

Synthesis & Purity Profile (Context for Spectral
Analysis)
To interpret the spectra accurately, one must recognize potential impurities arising from its

synthesis.[1] The authoritative route involves the Rap-Stoermer condensation or a Williamson

ether synthesis followed by cyclodehydration.

Precursors: 2-Bromophenol and Chloroacetone.

Common Impurities: Uncyclized ether intermediates (1-(2-bromophenoxy)propan-2-one), 2-

bromophenol (starting material), or regioisomers if the starting phenol was not pure.

Synthesis Workflow (DOT Diagram)
The following diagram outlines the chemical pathway and critical nodes for impurity tracking.
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Figure 1: Synthetic pathway highlighting the origin of potential spectral impurities.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the most immediate confirmation of the 7-bromo substitution

pattern due to the characteristic isotopic signature of bromine.

Molecular Ion Cluster
The presence of a single bromine atom creates a distinct 1:1 doublet for the molecular ion (

) and its isotope (

).

m/z 210 (

Br): Base molecular ion.

m/z 212 (

Br): Isotope peak (approx. equal intensity to m/z 210).

Fragmentation Pathway
Benzofurans are relatively stable heteroaromatics. The primary fragmentation involves the

cleavage of the methyl group or the expulsion of CO from the furan ring.
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m/z (Fragment) Identity Mechanistic Origin

210 / 212
Molecular Ion (Isotopic

doublet).

131
Homolytic cleavage of the C-Br

bond (Loss of 79/81 Da).

102 / 103

Loss of CO and H from the de-

brominated core (typical

benzofuran collapse).

171 / 173
Retro-Diels-Alder type

fragmentation of the furan ring.

Infrared Spectroscopy (IR)
The IR spectrum validates the functional groups, specifically the absence of the phenolic -OH

(starting material) and the carbonyl C=O (intermediate ketone).

Key Absorption Bands[2]
3050–3000 cm

: Aromatic C-H stretching.

2920, 2850 cm

: Aliphatic C-H stretching (asymmetric/symmetric) of the C2-Methyl group.

1600, 1580, 1450 cm

: Aromatic ring skeletal vibrations (C=C stretch).

1260 cm

: C-O-C asymmetric stretching (Ar-O-Vinyl ether linkage of benzofuran).

1050–1070 cm

: Aryl-Bromide (C-Br) stretch (often weak, but diagnostic in the fingerprint region).
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750–800 cm

: C-H out-of-plane bending (indicative of 1,2,3-trisubstituted benzene ring).

Nuclear Magnetic Resonance (NMR)
This is the definitive method for structural elucidation. The numbering scheme assumes

Oxygen is position 1, the Furan carbons are 2 and 3, and the Benzene ring is 4, 5, 6, 7.

Position 2: Methyl group.[2][3][4][5][6]

Position 7: Bromine.[2][4][7]

H NMR Data (400 MHz, CDCl )
The spectrum is characterized by a distinct methyl singlet and a 3-spin aromatic system (ABC

or AMX pattern).
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Logic

2.46 Singlet (s) 3H C2-CH

Characteristic

methyl on furan

ring; slightly

deshielded by

the aromatic

current.

6.38 Singlet (s) 1H H-3

The vinyl proton

of the furan ring.

Sharp singlet (or

fine quartet due

to long-range

coupling with

methyl).

7.08 Triplet (t) / dd 1H H-5

The proton meta

to Br and meta to

the bridgehead.

It couples to H4

and H6 (

Hz).

7.38 Doublet (d) 1H H-4

Proton at the

"top" of the ring.

Deshielded by

the aromatic ring

current and

proximity to the

furan ring. (

Hz).

7.45 Doublet (d) 1H H-6 Proton ortho to

Bromine. Br is

electron-

withdrawing by
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induction but

donating by

resonance;

typically, ortho

protons are

deshielded

relative to

benzene. (

Hz).

Note: Chemical shifts may vary by

0.05 ppm depending on concentration and solvent.

C NMR Data (100 MHz, CDCl )
The

C spectrum must show 9 distinct carbon signals: 3 quaternary, 4 methine (CH), 1 methyl (CH

), and 1 quaternary C-Br.
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Shift (

ppm)
Type Assignment Notes

14.2 CH C2-Me
Typical methyl on

heteroaromatic ring.

103.5 CH C-3

High field shift

characteristic of furan

-carbon.

105.8 C (quat) C-7

C-Br. Carbon attached

to Bromine is typically

shielded (Heavy Atom

Effect) relative to C-H.

118.5 CH C-4 Aromatic CH.

123.8 CH C-5 Aromatic CH.

126.1 CH C-6 Aromatic CH.

129.5 C (quat) C-3a
Bridgehead carbon

(beta to Oxygen).

152.0 C (quat) C-7a

Bridgehead carbon

attached to Oxygen

(deshielded).

156.5 C (quat) C-2

Furan alpha-carbon

(attached to Oxygen

and Methyl).

Structural Elucidation Workflow
The following diagram illustrates the logic flow for confirming the structure using the data

above.
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Figure 2: Logical decision tree for structural validation using spectral data.
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Spectral Database for Organic Compounds (SDBS): General reference for benzofuran

fragmentation patterns and NMR shifts.

PubChem Compound Summary: 7-bromo-2-methylbenzofuran (CID 12264721).

Benzofuran NMR Assignments:Spectroscopy Letters, 2010, 43, 120-128. (Reference for
substituent effects in benzofuran systems).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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